5-Bromo-n-phenylpyridine-3-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-N-phenylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-11(8-13-7-9)17(15,16)14-10-4-2-1-3-5-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZPEYWBYRDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Bromination of Pyridine Sulfonamide Precursors
- Starting Materials: Pyridine-3-sulfonamide derivatives are brominated selectively at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Reaction Conditions: Typically performed in inert solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures to ensure regioselectivity.
- Example: Treatment of 3-aminopyridine sulfonamide with NBS in DMF yields 5-bromo-3-aminopyridine sulfonamide intermediates which can be further functionalized.
Sulfonamide Formation via Nucleophilic Substitution
- Method: The sulfonyl chloride derivative of 5-bromopyridine-3-sulfonic acid is reacted with aniline or substituted phenylamines to form the sulfonamide bond.
- Reagents and Conditions: Typical reagents include phenylamine (aniline), bases such as triethylamine or pyridine to neutralize HCl formed, and solvents like dichloromethane or tetrahydrofuran (THF).
- Temperature: Reactions are usually conducted at 0°C to room temperature to prevent side reactions.
- Yields: Depending on substituents and conditions, yields range from moderate to high (60–85%).
Alternative Synthetic Routes
- Suzuki-Miyaura Cross-Coupling: For introducing the phenyl group at the sulfonamide nitrogen or for further functionalization of the bromopyridine ring, Suzuki coupling with arylboronic acids has been demonstrated effectively.
- Example: Alkylation of 5-bromothiophene sulfonamide analogs followed by Suzuki coupling with arylboronic acids yields derivatives with good yields (56–72%) and enhanced biological activity.
Representative Experimental Procedure (Adapted from Related Sulfonamide Syntheses)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 5-Bromopyridine-3-sulfonyl chloride, aniline, triethylamine, DCM, 0°C to RT, 3 h | Formation of this compound by nucleophilic substitution | 70–80 |
| 2 | Purification by recrystallization (methanol or ethyl acetate) | Isolation of pure sulfonamide compound | — |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Recrystallization: Methanol or ethyl acetate is commonly employed for purification.
- Column Chromatography: Silica gel columns with hexane/ethyl acetate mixtures are used for further purification when necessary.
- Characterization: NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirm structure and purity.
Research Findings and Comparative Data
Summary of Key Points
- The preparation of this compound primarily involves sulfonamide bond formation between 5-bromopyridine-3-sulfonyl chloride and aniline derivatives.
- Selective bromination at the 5-position of the pyridine ring is achieved using NBS or bromine under mild conditions.
- Alternative methods such as Suzuki-Miyaura cross-coupling allow further functionalization of the pyridine ring or the sulfonamide substituent, enhancing structural diversity and biological activity.
- Reaction yields are generally good, with purification achieved by recrystallization or chromatography.
- The compound and its analogs have demonstrated promising antibacterial and pharmacological properties in recent studies.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-n-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-n-phenylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-n-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The bromine atom and phenyl group contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Nitrogen
The nature of the substituent on the sulfonamide nitrogen significantly impacts physicochemical and biological properties. Key analogs include:
N-Ethyl 5-Bromopyridine-3-sulfonamide
- Structure : Ethyl group replaces phenyl.
- Properties : Lower molecular weight (265.1 g/mol) compared to the phenyl variant (327.19 g/mol) .
- Implications : The ethyl group likely increases solubility in polar solvents due to reduced steric hindrance and lipophilicity. However, the absence of an aromatic ring may weaken π-π stacking interactions in enzyme binding pockets.
N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide
- Structure : Benzyl and methyl groups on nitrogen; additional hydroxy group at pyridine 4-position.
- Implications : The benzyl group may enhance lipophilicity, while the hydroxy group could improve aqueous solubility. Steric bulk from the benzyl substituent might reduce binding affinity compared to the phenyl analog.
5-Bromo-N,N-diethylpyridine-3-sulphonamide
Positional and Stereochemical Modifications
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (Enantiomers)
- Structure : Chlorine at pyridine 2-position; chiral 1-phenylethyl group on nitrogen.
- Biological Activity :
- Implications : Stereochemistry critically influences activity, with the R-isomer showing ~2.5-fold greater potency. The phenyl group in the target compound may mimic the 1-phenylethyl moiety’s aromatic interactions, though absence of chlorine and chirality could alter selectivity.
5-Bromo-3-fluoropyridin-2-amine
- Structure : Fluorine at pyridine 3-position; amine at 2-position.
- Properties : Smaller halogen (F vs. Br) reduces steric bulk and alters electronic effects .
- Implications : Fluorine’s electronegativity may enhance hydrogen-bond acceptor capacity, contrasting with bromine’s polarizability and hydrophobic effects.
Crystallographic and Hydrogen-Bonding Comparisons
The crystal structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine reveals intermolecular N–H···N hydrogen bonds forming centrosymmetric dimers .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the optimized synthetic routes for 5-bromo-N-phenylpyridine-3-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
- Step 1: Amine sulfonylation – React 5-bromopyridin-3-amine with benzenesulfonyl chloride derivatives in anhydrous pyridine at room temperature for 24 hours. Pyridine acts as both solvent and base, neutralizing HCl byproducts .
- Step 2: Purification – Precipitate the product by adding water, followed by filtration and hexane washing. Typical yields range from 85–91% under optimized conditions .
- Critical factors :
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Spectroscopic techniques :
- Elemental analysis : Confirm molecular formula (e.g., C₁₂H₁₀BrN₂O₂S) with <0.3% deviation .
Q. What initial biological screening approaches are used to evaluate its therapeutic potential?
Methodological Answer:
- Kinase inhibition assays : Test against PI3Kα kinase using ATP-competitive assays. IC₅₀ values for enantiomers (e.g., 1.08 μM for R-isomer vs. 2.69 μM for S-isomer) reveal stereochemical impacts .
- Antitumor activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ values <10 μM indicate promising cytotoxicity .
Advanced Research Questions
Q. How does stereochemistry influence biological activity, and what techniques resolve enantiomeric effects?
Methodological Answer:
Q. How can contradictions in biological activity data (e.g., divergent IC₅₀ values across studies) be systematically addressed?
Methodological Answer:
- Time-series analysis : Evaluate activity at multiple time points (e.g., 24h vs. 72h) to distinguish acute vs. chronic effects, as seen in longitudinal studies of PI3Kα inhibition .
- Meta-analysis : Pool data from independent studies (n ≥ 5) to identify outliers. For example, batch variations in sulfonamide purity (>5% impurities reduce IC₅₀ reliability) .
- Structural analogs : Compare with derivatives (e.g., 5-bromo-4-trifluoromethylpyridin-2-amine) to isolate substituent effects .
Q. What computational strategies validate binding modes in molecular docking studies?
Methodological Answer:
- Docking software : Use AutoDock Vina or Schrödinger Suite with PI3Kα crystal structures (PDB: 4JPS). Key interactions:
- Validation metrics :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
